

Spectroscopic Analysis of L-Pentahomoserine: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-Amino-5-hydroxypentanoic acid

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for L-Pentahomoserine, also known as (2S)-2-amino-5-hydroxypentanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the structural characterization of this amino acid. This document presents both ^1H and ^{13}C NMR data in clearly structured tables, outlines a general experimental protocol for data acquisition, and includes a workflow diagram for NMR data analysis.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of L-Pentahomoserine, acquired in water, reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Atom	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	3.75	Triplet	6.2
H-3	1.85-1.95	Multiplet	
H-4	1.55-1.65	Multiplet	
H-5	3.60	Triplet	6.4

^{13}C NMR Spectroscopic Data

While experimental ^{13}C NMR data for L-Pentahomoserine is not readily available in the searched literature, a predicted spectrum provides valuable insight into the carbon framework of the molecule. The following table summarizes the predicted chemical shifts.

Atom	Predicted Chemical Shift (ppm)
C-1 (COOH)	175.5
C-2 (CH-NH ₂)	55.8
C-3 (CH ₂)	30.2
C-4 (CH ₂)	28.7
C-5 (CH ₂ -OH)	61.9

Experimental Protocols

The following is a general protocol for obtaining ^1H and ^{13}C NMR spectra of amino acids such as L-Pentahomoserine in an aqueous solution. This protocol is based on standard laboratory practices for NMR analysis.

Sample Preparation

- Dissolution:** A sample of L-Pentahomoserine (typically 5-25 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in 0.6-0.7 mL of deuterium oxide (D_2O). D_2O is used as the solvent to avoid a large interfering signal from ^1H in water.[\[1\]](#)
- Internal Standard:** An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added to the solution. The internal standard serves as a reference for the chemical shifts (0 ppm).
- pH Adjustment:** The pH of the sample can be adjusted using dilute solutions of DCl or NaOD in D_2O to study the effect of protonation on the chemical shifts.
- Transfer to NMR Tube:** The final solution is transferred to a 5 mm NMR tube. It is important to ensure the sample is free of any particulate matter, which can be achieved by filtering the

sample if necessary.^[1]

NMR Data Acquisition

- Instrumentation: Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- ^1H NMR Acquisition: A standard one-dimensional ^1H NMR spectrum is acquired. Key parameters include:
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay: 1-5 seconds
 - Acquisition time: 2-4 seconds
 - Pulse width: Calibrated 90° pulse
 - Solvent suppression: A presaturation sequence is used to suppress the residual HOD signal.
- ^{13}C NMR Acquisition: A one-dimensional ^{13}C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon. Key parameters include:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 seconds
 - Acquisition time: 1-2 seconds
 - Pulse width: Calibrated 90° pulse

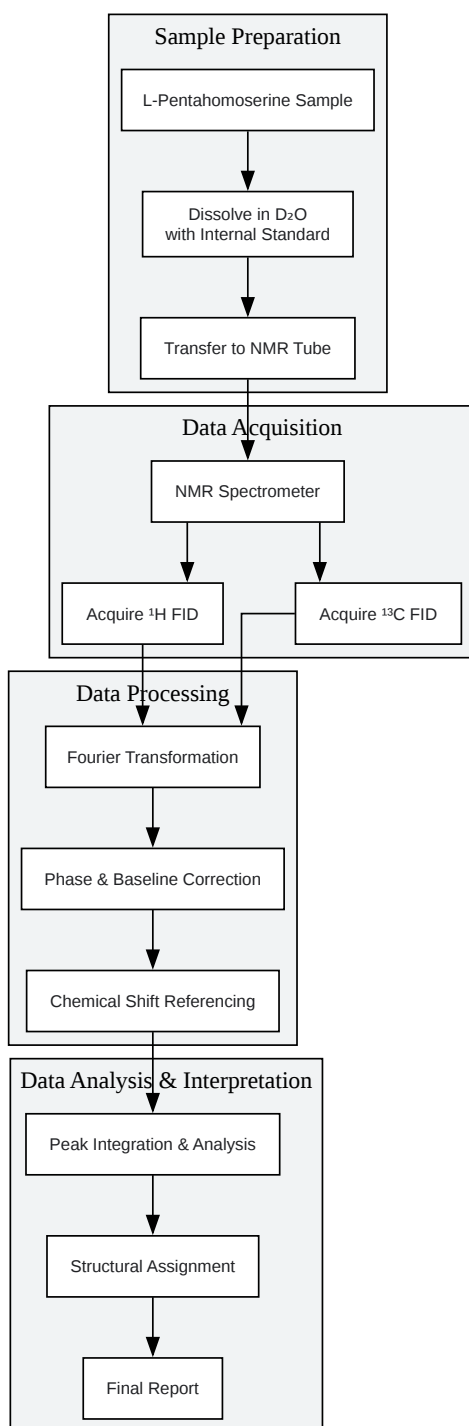
Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

- **Phasing and Baseline Correction:** The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
- **Referencing:** The chemical shifts are referenced to the internal standard.
- **Integration and Analysis:** The peaks are integrated to determine the relative ratios of protons, and the multiplicities and coupling constants are analyzed to elucidate the structure.

NMR Data Analysis Workflow

The process of acquiring and analyzing NMR data follows a structured workflow to ensure accuracy and reproducibility. The following diagram illustrates the key steps involved.



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Caption: Workflow for NMR data acquisition and analysis of L-Pentahomoserine.

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References

- 1. researchgate.net [researchgate.net]
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